P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol
Description
“P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol” (CAS registry number: 21116-11-0) is a disazo compound characterized by two azo (-N=N-) linkages and a sulfated ethoxy group. The compound’s structure includes:
- A central phenol group substituted with a methyl group at the 3-position.
- Two azo bridges connecting to a phenyl ring bearing a sulfated ethoxy (-O-SO₃H) functional group.
- High polarity due to the sulfonate group, enhancing water solubility and thermal stability compared to non-sulfonated azo dyes .
Properties
CAS No. |
54307-21-0 |
|---|---|
Molecular Formula |
C21H20N4O6S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]phenoxy]ethyl hydrogen sulfate |
InChI |
InChI=1S/C21H20N4O6S/c1-15-14-18(24-22-16-2-7-19(26)8-3-16)6-11-21(15)25-23-17-4-9-20(10-5-17)30-12-13-31-32(27,28)29/h2-11,14,26H,12-13H2,1H3,(H,27,28,29) |
InChI Key |
UMHKKJXQNFBYPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods of P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol
General Synthetic Strategy
The compound is prepared through a multi-step diazotization and azo coupling sequence involving:
- Diazotization of aromatic amines to form diazonium salts.
- Coupling of these diazonium salts with phenolic compounds bearing substituents like methyl and sulphooxyethoxy groups.
- Sequential azo coupling to introduce multiple azo linkages.
Stepwise Preparation Procedure
Diazotization of Aromatic Amines
- Aromatic amines such as 3-methyl-4-aminophenol derivatives are dissolved in an acidic medium (usually hydrochloric acid).
- The solution is cooled to 0–5°C to maintain stability of the diazonium salt.
- Sodium nitrite (NaNO2) solution is added slowly under stirring to convert the amine into the corresponding diazonium salt.
- The reaction temperature is strictly controlled to prevent decomposition.
First Azo Coupling
- The freshly prepared diazonium salt is added dropwise to a solution of a phenolic coupling agent, for example, 4-[2-(sulphooxy)ethoxy]phenol, maintained at pH above 7 to favor coupling.
- The reaction mixture is stirred at low temperature (5–10°C) to ensure controlled azo bond formation.
- The azo coupling occurs at the ortho or para position relative to the hydroxyl group on the phenol, forming the first azo linkage.
Second Diazotization and Coupling
- The intermediate azo compound with one azo linkage is subjected to a second diazotization step with another aromatic amine.
- The second diazonium salt is then coupled with the intermediate azo compound to form the second azo bond, resulting in the tri-azo structure characteristic of this compound.
Purification
- The crude product is filtered and washed.
- Recrystallization is performed using ethanol or other suitable solvents to obtain the pure compound.
- Drying under vacuum or mild heat completes the purification.
Analytical Data Supporting Preparation
Spectroscopic Characterization
- Fourier Transform Infrared Spectroscopy (FTIR) confirms the presence of azo (-N=N-) bonds typically observed at 1400–1550 cm⁻¹, phenolic -OH stretching around 3000–3500 cm⁻¹, and sulphooxy group vibrations.
- Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals aromatic proton signals, methyl group singlets near 2.5 ppm, and signals corresponding to ethoxy protons adjacent to sulphooxy groups.
- Mass Spectrometry (MS) indicates molecular ion peaks consistent with the expected molecular weight of the compound.
Yield and Physical Properties
| Step | Yield (%) | Physical Appearance | Key IR Peaks (cm⁻¹) | ¹H NMR Highlights (ppm) |
|---|---|---|---|---|
| First azo coupling | ~60–70 | Colored solid | 3476 (phenolic OH), 1502 (N=N) | 2.5 (CH3), 7.2–7.7 (Ar-H), 12.5 (OH) |
| Final compound | ~50–65 | Dark colored solid | 3416 (OH), 1523 (N=N), 1280 (C-N) | 11.4 (OH), 8.7 (SO3H), aromatic multiplets |
Data adapted from analogous azo dye syntheses involving multi-step coupling and sulphooxy substitutions
Research Findings and Notes on Preparation
- Maintaining low temperature (0–5°C) during diazotization is critical to prevent side reactions and decomposition of diazonium salts.
- The pH control (above 7) during azo coupling favors nucleophilic attack by the phenolate ion, enhancing coupling efficiency.
- The presence of the sulphooxy group requires careful handling to avoid hydrolysis; thus, mild reaction conditions and rapid processing are recommended.
- Multi-step azo coupling reactions often require intermediate purification to avoid side products and ensure high purity of the final compound.
- Recrystallization solvents and drying conditions significantly affect the yield and purity of the final azo dye.
Summary Table of Preparation Parameters
| Parameter | Description | Optimal Conditions |
|---|---|---|
| Aromatic amine source | 3-methyl-4-aminophenol derivatives | High purity, synthetic grade |
| Diazotization agent | Sodium nitrite in acidic medium | 0–5°C, HCl acid, 15–20 minutes |
| Coupling agent | 4-[2-(sulphooxy)ethoxy]phenol | pH > 7, 5–10°C, constant stirring |
| Reaction solvent | Aqueous acidic and basic media | Ice bath cooling during diazotization |
| Purification method | Filtration, ethanol recrystallization | Vacuum drying at mild temperature |
| Analytical methods | FTIR, ¹H NMR, MS | Confirm azo bonds, sulphooxy groups |
Chemical Reactions Analysis
Types of Reactions
P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol involves its interaction with various molecular targets. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic groups can participate in redox reactions, affecting cellular oxidative stress pathways. The sulphooxy groups enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Sulfonate/Sulfate Groups :
- The target compound’s sulfated ethoxy group (-O-SO₃⁻) enhances water solubility, similar to sulfonated azo dyes like Acid Red 86. In contrast, methylsulfonyl (Ms) or methylsulfinyl (Msi) groups in analogues (e.g., triazoles in ) reduce polarity, favoring organic solvent compatibility .
- Sulfonylurea herbicides (e.g., metsulfuron methyl ester) utilize -SO₂NHCO- groups for enzyme inhibition, a mechanism absent in the target compound .
Comparatively, monoazo compounds like 3-methyl-4-[[4-[(2-nitrophenyl)amino]phenyl]azo]phenol () exhibit narrower absorption spectra .
Substituent Effects on Stability :
Table 2: Comparative Physicochemical Properties
Biological Activity
P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol, also known by its IUPAC name 2-[4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]phenoxy]ethyl hydrogen sulfate, is a complex organic compound notable for its unique azo dye structure and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| CAS No. | 54307-21-0 |
| Molecular Formula | C21H20N4O6S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | 2-[4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]phenoxy]ethyl hydrogen sulfate |
| InChI Key | UMHKKJXQNFBYPT-UHFFFAOYSA-N |
Structure
The compound features an azo group (-N=N-) linking two aromatic rings, which is characteristic of azo dyes. The presence of the sulphooxy group enhances its solubility in aqueous environments, making it suitable for biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular components:
- Redox Reactions : The phenolic groups can participate in redox reactions, influencing oxidative stress pathways within cells. This may lead to protective effects against oxidative damage.
- Azo Group Reduction : The azo groups can be reduced to form reactive intermediates that may interact with nucleophiles in biological systems, potentially leading to altered cellular functions or signaling pathways.
Cytotoxicity and Anticancer Potential
Recent studies have indicated that compounds with similar azo structures exhibit cytotoxic effects in various cancer cell lines. For instance, azobenzene derivatives have shown promising results in inhibiting cell proliferation in HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. The light-induced isomerization of these compounds can enhance their selectivity and potency against specific cancer types .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of similar azo compounds on MCF-7 and A549 cell lines, demonstrating significant inhibition of cell growth at certain concentrations. The mechanism was suggested to involve apoptosis induction through oxidative stress pathways.
- Photodynamic Therapy Applications : Research has explored the use of azo dyes in photodynamic therapy, where light activation leads to the production of reactive oxygen species (ROS), effectively targeting tumor cells while minimizing damage to surrounding healthy tissues.
Summary of Key Studies
Toxicity Profile
While the biological activity shows promise, it is essential to consider the toxicity profile of this compound. Preliminary assessments indicate that similar compounds may exhibit varying degrees of toxicity depending on their structure and concentration. Further studies are required to establish a comprehensive safety profile.
Q & A
Basic: What are the key challenges in synthesizing P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol, and how can they be addressed methodologically?
Answer:
Synthesis challenges include regioselective azo coupling, sulfonation stability, and purification of the highly polar product.
- Regioselectivity: Use pH-controlled diazotization (e.g., nitrous acid at 0–5°C) to prioritize coupling at the para position of phenol derivatives .
- Sulfonation Stability: Introduce the sulphooxyethoxy group via protected intermediates (e.g., ethyl sulfate esters) to prevent premature hydrolysis .
- Purification: Employ reverse-phase chromatography or dialysis to isolate the sodium salt form, leveraging its solubility in aqueous ethanol .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Answer:
A multi-technique approach is critical:
- ¹H-NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Splitting patterns confirm azo linkage positions (e.g., para-substitution) .
- UV-Vis: Detect π→π* transitions (~400–500 nm) and n→π* transitions (~550–600 nm) to validate conjugation length and azo group count .
- FT-IR: Look for sulfonate S=O stretches (~1040 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .
Advanced: How do computational methods like DFT aid in understanding the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) can model:
- Charge Distribution: Predict sulfonate group electron-withdrawing effects, which stabilize the azo chromophore and influence λmax .
- Tautomerism: Simulate keto-enol equilibria in the phenolic moiety to explain pH-dependent spectral shifts .
- Reactivity: Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability in photocatalytic applications .
Advanced: What experimental strategies resolve contradictions in reported solubility data for similar azo-sulfonates?
Answer:
Contradictions often arise from counterion variation or hydration states. Mitigation strategies include:
- Standardized Solubility Tests: Use buffered solutions (pH 2–12) to assess ionizable group effects .
- Thermogravimetric Analysis (TGA): Quantify bound water content, which impacts solubility in organic solvents .
- Crystallography: Compare crystal packing (e.g., sodium vs. potassium salts) to explain discrepancies in aqueous/organic phase partitioning .
Basic: What role do substituents (e.g., methyl, sulphooxyethoxy) play in modulating this compound’s solubility and stability?
Answer:
- Methyl Group: Enhances lipophilicity, improving organic solvent compatibility but reducing aqueous solubility.
- Sulphooxyethoxy Group: Introduces strong hydrophilicity via the sulfonate anion, favoring aqueous solubility and pH-dependent aggregation .
- Synergistic Effects: The methyl group sterically shields the azo bond from photodegradation, while the sulfonate improves thermal stability via resonance stabilization .
Advanced: How can researchers optimize this compound for applications in functional materials (e.g., sensors, dyes)?
Answer:
- Sensor Design: Functionalize with thiol-terminated linkers for gold surface immobilization, exploiting the sulfonate’s chelating ability for metal ion detection .
- Dye Stability: Co-polymerize with acrylate monomers to mitigate photobleaching, leveraging the azo group’s conjugation for tunable absorption .
- Environmental Testing: Assess photodegradation pathways using LC-MS to identify byproducts and improve eco-compatibility .
Basic: What are the IUPAC nomenclature rules for disambiguating complex azo compounds like this one?
Answer:
- Priority Order: Assign numbering to maximize substituent positions (e.g., phenol hydroxyl as principal group).
- Azo Linkages: Use brackets to denote sequential azo bonds, as in “P-[[3-methyl-4-[[...]azo]phenyl]azo]phenol” .
- Sulfonate Naming: “Sulphooxyethoxy” specifies the -O-SO₃⁻ group attached to an ethoxy chain .
Advanced: What mechanistic insights explain side reactions during diazotization and coupling steps?
Answer:
- Diazonium Salt Stability: Low temperatures (0–5°C) and acidic conditions prevent decomposition into phenolic byproducts .
- Competitive Coupling: Steric hindrance from the methyl group may drive minor ortho-substitution; use excess coupling partner (e.g., naphthol derivatives) to suppress this .
- Sulfonate Interference: The sulphooxyethoxy group’s electron-withdrawing effect slows electrophilic coupling; optimize reaction time and catalyst (e.g., Cu(I)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
